molecular formula C13H20OSi B12838089 4-(Triethylsilyl)benzaldehyde

4-(Triethylsilyl)benzaldehyde

Cat. No.: B12838089
M. Wt: 220.38 g/mol
InChI Key: IYTQLHBMYATZIG-UHFFFAOYSA-N
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Description

4-(Triethylsilyl)benzaldehyde is an organic compound with the molecular formula C12H14OSi. It is a benzaldehyde derivative where the benzene ring is substituted with a triethylsilyl group at the para position. This compound is known for its utility in organic synthesis, particularly in the preparation of various functional materials and intermediates.

Preparation Methods

4-(Triethylsilyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the Sonogashira coupling reaction. In this method, 4-bromobenzaldehyde is reacted with triethylsilylacetylene in the presence of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere . The reaction proceeds through the formation of a carbon-carbon triple bond, followed by the attachment of the triethylsilyl group.

Another method involves the reaction of 4-bromobenzaldehyde with triphenylphosphine in anhydrous triethylamine, followed by the addition of ethynyltrimethylsilane and palladium(II) acetate under argon . This method also utilizes the Sonogashira coupling reaction to achieve the desired product.

Chemical Reactions Analysis

4-(Triethylsilyl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triethylsilyl group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.

Mechanism of Action

The mechanism of action of 4-(Triethylsilyl)benzaldehyde is primarily based on its reactivity as an aldehyde and the presence of the triethylsilyl group. The aldehyde group can undergo nucleophilic addition reactions, while the triethylsilyl group can be involved in various substitution reactions. These reactions enable the compound to participate in the formation of complex molecular structures and functional materials.

Comparison with Similar Compounds

4-(Triethylsilyl)benzaldehyde can be compared with other similar compounds, such as 4-(Trimethylsilyl)benzaldehyde and 4-ethynylbenzaldehyde. While all these compounds contain a benzaldehyde moiety, their reactivity and applications differ due to the nature of the substituent groups.

    4-(Trimethylsilyl)benzaldehyde: This compound has a trimethylsilyl group instead of a triethylsilyl group.

    4-Ethynylbenzaldehyde: This compound lacks the silyl group and contains an ethynyl group instead.

Properties

Molecular Formula

C13H20OSi

Molecular Weight

220.38 g/mol

IUPAC Name

4-triethylsilylbenzaldehyde

InChI

InChI=1S/C13H20OSi/c1-4-15(5-2,6-3)13-9-7-12(11-14)8-10-13/h7-11H,4-6H2,1-3H3

InChI Key

IYTQLHBMYATZIG-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=CC=C(C=C1)C=O

Origin of Product

United States

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